1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-16-15-17(2)28(25-16)19-10-7-18(8-11-19)9-12-22(29)27-14-13-26-21-6-4-3-5-20(21)24-23(26)27/h3-8,10-11,15H,9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJCVXQIHIKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN4C3=NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including pharmacological effects and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The benzo[d]imidazole moiety is known for its diverse biological activities.
- Substituents : The presence of the pyrazole group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 350.42 g/mol |
| CAS Number | Not yet assigned |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2.
Case Study : A related compound demonstrated an IC50 value of 15 µM against the A549 lung cancer cell line, indicating potent cytotoxicity (source: MDPI) .
Antimicrobial Activity
The structural features of the compound suggest potential antimicrobial properties. Compounds containing imidazole and pyrazole rings have been documented to possess antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of similar benzimidazole derivatives has also been explored. Compounds have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Research Findings : A derivative exhibited an IC50 of 7.47 µM for COX-2 inhibition, demonstrating its potential as an anti-inflammatory agent (source: JMPAS) .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents on the phenyl and pyrazole rings significantly affect potency.
- Electronic Properties : Electron-withdrawing or donating groups can enhance or reduce activity against specific biological targets.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Studies indicate that imidazole-containing compounds often demonstrate:
- High Bioavailability : Due to their lipophilic nature.
- Metabolism : Primarily via cytochrome P450 enzymes, leading to various metabolites with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Features of Comparable Heterocyclic Compounds
Key Observations:
- Core Heterocycles: The target compound’s benzoimidazoimidazole system is structurally distinct from the triazole-imidazole hybrids (C1–C9) and the imidazoimidazo pyridine in Example 133.
- Linkers: The propan-1-one linker in the target compound contrasts with the direct carbonyl linkage in Example 134. Ketone linkers are known to improve metabolic stability over ester or amide counterparts, though this depends on substituent placement .
Table 2: Reported Activities of Analogous Compounds
Key Insights:
- Antimicrobial Potential: Triazole-imidazole derivatives (C1–C9) exhibit moderate antibacterial and antifungal activity, suggesting that the target compound’s pyrazole substituent could synergize with its benzoimidazoimidazole core for enhanced efficacy .
- Kinase/DNA Targeting : The benzoimidazoimidazole scaffold resembles purine analogs, which often interact with ATP-binding pockets or DNA helices. Example 134’s imidazoimidazo pyridine structure further supports this hypothesis .
- Synthetic Challenges : The target compound’s fused rings may complicate synthesis compared to simpler triazole derivatives. Reaction conditions (e.g., temperature, catalyst) from analogous syntheses (e.g., CAN in triazole-imidazole systems or Cs₂CO₃ in imidazoimidazo pyridines ) could guide optimization.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives under acidic conditions . Subsequent steps include introducing substituents (e.g., the 3,5-dimethylpyrazole-phenyl group) via nucleophilic substitution or coupling reactions. Key parameters to control are:
- Temperature : Precise control (e.g., 60–80°C for imidazole ring closure) to avoid side reactions.
- Catalysts : Use of transition metals (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃ for alkylation) .
- Purification : Column chromatography or recrystallization to isolate the product from by-products .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry and substituent positions. 2D NMR (e.g., COSY, NOESY) resolves overlapping signals in the benzimidazole and pyrazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can reaction yields be optimized when competing pathways (e.g., dimerization) occur during synthesis?
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, stoichiometry). For example, a Central Composite Design (CCD) optimizes solvent (DMF vs. THF) and temperature interactions to suppress side reactions .
- Computational Guidance : Use quantum mechanical calculations (e.g., DFT) to model transition states and predict favorable pathways. ICReDD’s reaction path search methods reduce trial-and-error experimentation .
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- Data Cross-Validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate target binding affinities .
- Metabolite Screening : LC-MS/MS to identify in vitro metabolic products that may alter activity .
- Solubility/Permeability Adjustments : Modify propan-1-one substituents (e.g., introduce polar groups) to enhance bioavailability, guided by LogP calculations .
Q. What advanced computational strategies predict interactions with biological targets (e.g., kinases)?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between the compound and analogous inhibitors (e.g., imatinib derivatives) .
- Pharmacophore Modeling : Align structural features (e.g., hydrogen-bond acceptors in the pyrazole ring) with known active sites .
Methodological Considerations for Data Contradictions
Q. How should conflicting crystallographic and NMR data on substituent orientation be addressed?
- Multi-Technique Validation : Compare X-ray diffraction data with NOE correlations in NMR to resolve stereochemical ambiguities .
- Dynamic Effects Analysis : Variable-temperature NMR detects conformational flexibility that static crystallography may miss .
Q. What statistical approaches are suitable for analyzing dose-response variability in cytotoxicity assays?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values with 95% confidence intervals .
- ANOVA with Post Hoc Tests : Identify significant differences between treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
Comparative Structural Analysis
Q. How does this compound differ from structurally related benzimidazole-pyrazole hybrids in terms of activity?
- Key Structural Differentiators :
- The propan-1-one linker enhances conformational flexibility compared to rigid ethylene linkers in analogs .
- 3,5-Dimethylpyrazole improves metabolic stability over unsubstituted pyrazoles .
- Activity Comparison :
| Compound | Structural Feature | Notable Activity |
|---|---|---|
| This compound | Propan-1-one linker, dimethylpyrazole | Enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM in analogs) |
| Analog A | Ethylene linker, unsubstituted pyrazole | Lower solubility (LogP = 3.2 vs. 2.7) |
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